デオキシブレブスタチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

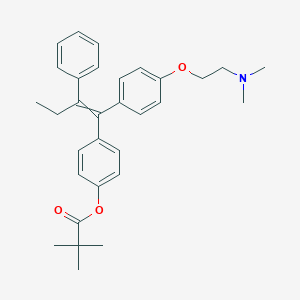

Deoxy Blebbistatin is a derivative of Blebbistatin, a well-known myosin II inhibitor. Blebbistatin is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin . Deoxy Blebbistatin retains the core inhibitory properties of Blebbistatin but with modifications that enhance its stability and reduce cytotoxicity.

科学的研究の応用

Deoxy Blebbistatin has a wide range of applications in scientific research:

Chemistry: Used as a tool to study myosin function and inhibition.

Biology: Helps in understanding cell motility, cytokinesis, and neurite outgrowth.

Industry: Used in the development of new drugs and therapeutic agents.

作用機序

Target of Action

Deoxy Blebbistatin primarily targets myosin II , a critical biochemical determinant of cellular contraction . Myosin II isoforms play essential roles in vital processes ranging from cell division, cell motility, and neuronal plasticity to contractile functions of skeletal, cardiac, and smooth muscles .

Mode of Action

Deoxy Blebbistatin inhibits myosin II by interfering with its ATPase activity . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This interaction blocks the myosin heads in a products complex with low actin affinity .

Biochemical Pathways

The inhibition of myosin II ATPase activity by Deoxy Blebbistatin leads to a decrease in actin stress fiber content and in focal adhesions and adherens junctions . This results in changes in cell morphology and altered geometry of the outflow pathway . It also affects the NMMHC IIA/Wnt5a/β-catenin pathway in pulmonary endothelium .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Deoxy Blebbistatin have been improved through chemical modifications. For instance, D-ring substitutions can fine-tune isoform specificity, ADME, and toxicological properties . It has been found that certain derivatives of Blebbistatin metabolize slower than the original compound, which improves its bioavailability .

Result of Action

The molecular and cellular effects of Deoxy Blebbistatin’s action include dose-dependent changes in cell morphology, decreases in actin stress fiber content, and changes in focal adhesions and adherens junctions . These changes are reversible within 24 hours of drug withdrawal from the cell culture media . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Action Environment

Environmental factors such as light exposure can influence the action of Deoxy Blebbistatin. For instance, it has been reported that the compound becomes inactive and phototoxic upon blue light illumination . Therefore, the environment in which Deoxy Blebbistatin is used can significantly impact its efficacy and stability.

生化学分析

Biochemical Properties

Deoxy Blebbistatin is known to block myosin II-dependent cell processes . It does not compete with nucleotide binding to the skeletal muscle myosin subfragment-1 . The inhibitor preferentially binds to the ATPase intermediate with ADP and phosphate bound at the active site, and it slows down phosphate release .

Cellular Effects

Deoxy Blebbistatin has been shown to have significant effects on cell morphology, actomyosin organization, and cell adhesions . It has been observed to cause dose-dependent changes in cell morphology, decreases in actin stress fiber content, and in focal adhesions and adherens junctions .

Molecular Mechanism

The molecular mechanism of Deoxy Blebbistatin involves its interaction with myosin II. It does not interfere with the binding of myosin to actin nor with ATP-induced actomyosin dissociation . Instead, it blocks the myosin heads in a products complex with low actin affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deoxy Blebbistatin have been observed to be reversible within 24 hours of drug withdrawal from the cell culture media

Dosage Effects in Animal Models

The effects of Deoxy Blebbistatin on detrusor overactivity (DO) in an animal model induced by retinyl acetate (RA) have been studied . It was found that administration of Deoxy Blebbistatin to rats pretreated with RA reversed changes in cystometric parameters induced by RA .

Metabolic Pathways

It has been suggested that certain substitutions on the phenyl group of blebbistatin can have beneficial functional and pharmacological consequences, indicating potential for drug development targeting myosin-2 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Blebbistatin involves the chemical modification of the tricyclic core of Blebbistatin. The process typically includes:

Starting Material: Blebbistatin.

Chemical Modification: Introduction of deoxy groups to the Blebbistatin structure.

Reaction Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the stability of the compound.

Industrial Production Methods: Industrial production of Deoxy Blebbistatin follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale chemical reactions using industrial reactors.

Purification: Techniques such as crystallization and chromatography are used to purify the compound.

Quality Control: Rigorous testing to ensure the purity and efficacy of the final product.

化学反応の分析

Types of Reactions: Deoxy Blebbistatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the compound.

Substitution: Deoxy Blebbistatin can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of Deoxy Blebbistatin with modified functional groups, enhancing its properties for specific applications.

類似化合物との比較

Blebbistatin: The parent compound, known for its myosin II inhibitory properties.

Para-nitroblebbistatin: A photostable derivative of Blebbistatin.

Para-aminoblebbistatin: Another derivative with reduced cytotoxicity and enhanced stability.

Uniqueness of Deoxy Blebbistatin: Deoxy Blebbistatin stands out due to its enhanced stability and reduced cytotoxicity compared to Blebbistatin. These properties make it a more suitable candidate for long-term studies and potential therapeutic applications.

特性

CAS番号 |

856925-72-9 |

|---|---|

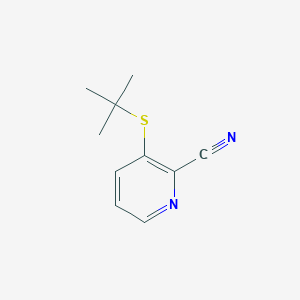

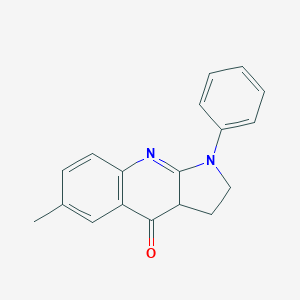

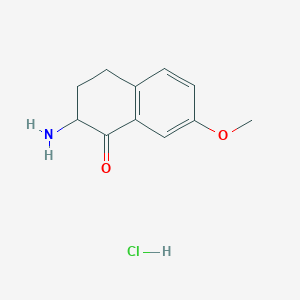

分子式 |

C18H16N2O |

分子量 |

276.3 g/mol |

IUPAC名 |

6-methyl-1-phenyl-3,9-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |

InChIキー |

RBHOGGBFJPVUJO-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4 |

正規SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)CCN3C4=CC=CC=C4 |

同義語 |

1,2,3,9-Tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

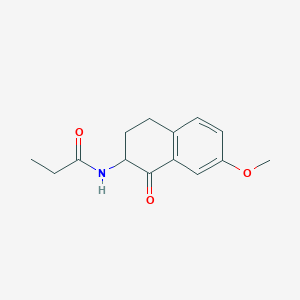

![N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16093.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)